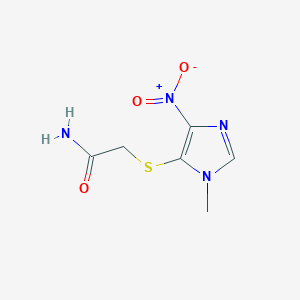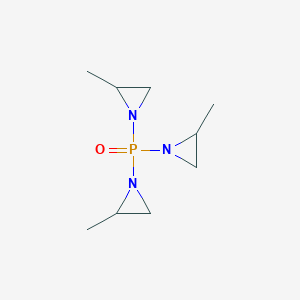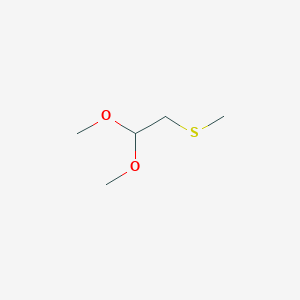
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-, also known as MNIT, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIT is a thiol-reactive compound that can be used as a chemical probe to study protein thiol modifications.
Wirkmechanismus
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- reacts with thiol groups on proteins via a nucleophilic substitution reaction. The reaction forms a covalent bond between the thiol group and the sulfur atom of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. This reaction can be used to selectively label and modify thiol groups on proteins.
Biochemische Und Physiologische Effekte
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can modify the function of proteins by altering their thiol groups. This can lead to changes in enzyme activity, protein-protein interactions, and signaling pathways. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been shown to selectively label and modify thiol groups on a variety of proteins, including redox-sensitive transcription factors and enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several advantages for lab experiments. It is a small molecule that can selectively label and modify thiol groups on proteins. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used in a variety of experimental systems, including cell culture and animal models. However, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has some limitations. It is a reactive compound that can modify other nucleophilic groups besides thiol groups. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can also be toxic to cells at high concentrations, which can limit its use in some experimental systems.
Zukünftige Richtungen
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has many potential future directions for scientific research. One direction is to use Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- to study the role of thiol modifications in disease processes. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used to selectively label and modify thiol groups on proteins involved in disease pathways, allowing researchers to study the role of thiol modifications in disease progression. Another direction is to develop new chemical probes based on the structure of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. These probes could have improved selectivity and reactivity for thiol groups, allowing for more precise labeling and modification of thiol groups on proteins. Overall, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has the potential to be a valuable tool for studying the role of thiol modifications in cellular processes and disease.
Synthesemethoden
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be synthesized using a multistep reaction starting from 1-methyl-4-nitroimidazole. The synthesis involves the protection of the imidazole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the reduction of the nitro group with zinc and hydrochloric acid to give 1-methyl-4-aminoimidazole. The amino group is then reacted with 2-chloroethanethiol to give the desired product, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been used as a chemical probe to study protein thiol modifications. Thiol groups on proteins play important roles in many cellular processes, including redox signaling, enzyme catalysis, and protein folding. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can selectively react with thiol groups on proteins, allowing researchers to study the role of thiol modifications in these processes.
Eigenschaften
CAS-Nummer |
110578-99-9 |
|---|---|
Produktname |
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- |
Molekularformel |
C6H8N4O3S |
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H8N4O3S/c1-9-3-8-5(10(12)13)6(9)14-2-4(7)11/h3H,2H2,1H3,(H2,7,11) |
InChI-Schlüssel |
XOCKNIDKCQUYLP-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
Andere CAS-Nummern |
110578-99-9 |
Synonyme |
ACETAMIDE, 2-((1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)THIO)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















